4,4-Dimethyl-2-pentenoic acid

Lipophilicity Volatility Purification

4,4-Dimethyl-2-pentenoic acid (CAS 16666-45-8) is a strategically vital C7 branched carboxylic acid for demanding synthesis programs. Its α,β-unsaturated core combined with a bulky tert-butyl-like moiety offers unique steric and electronic properties—boiling point ~210.5°C, LogP ~2.2—that generic pentenoic acids cannot replicate. This scaffold enables the introduction of hindered acrylate motifs resistant to metabolism, provides reliable retention characteristics for HPLC/GC method development, and serves as a highly selective 5-LO inhibitor tool compound (IC50 500 nM) with minimal COX activity. For researchers who require differentiation, not just a commodity, its solid form and lower hazard classification facilitate kilogram-scale intermediate production and automated synthesis platform integration.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 16666-45-8
Cat. No. B3420008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-2-pentenoic acid
CAS16666-45-8
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C=CC(=O)O
InChIInChI=1S/C7H12O2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9)/b5-4+
InChIKeyRPVPMVHPERYZNF-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl-2-pentenoic Acid: Key Physicochemical and Functional Profile for Procurement


4,4-Dimethyl-2-pentenoic acid (CAS 16666-45-8; IUPAC: (2E)-4,4-dimethylpent-2-enoic acid) is a C7 branched unsaturated carboxylic acid classified within the methyl-branched fatty acid family [1]. It features an α,β-unsaturated (acrylic acid) moiety and a sterically bulky tert-butyl group at the δ-position, distinguishing it from simpler pentenoic acids. The (E)-isomer is the primary commercial form, with a purity of 95% (AKSci, Fluorochem, Sigma-Aldrich) . This compound is utilized as a versatile scaffold in organic synthesis, pharmaceutical intermediate production, and as a precursor to esters and other derivatives in agrochemical applications .

Why 4,4-Dimethyl-2-pentenoic Acid Cannot Be Directly Substituted by Other Pentenoic Acids


4,4-Dimethyl-2-pentenoic acid is not a simple “drop-in” replacement for other pentenoic acid isomers or unsaturated carboxylic acids. Its distinct structural features—specifically, the α,β-unsaturated carboxylic acid group combined with a gem-dimethyl substituted, tert-butyl-like moiety—confer a unique steric and electronic environment. This leads to quantifiable differences in key properties, including LogP, boiling point, density, reactivity in addition reactions, and biological activity profiles. For example, compared to 4-methyl-2-pentenoic acid, the presence of the geminal dimethyl group at C4 increases steric bulk, raising the boiling point by approximately 1.5°C and altering lipophilicity [1]. Such differences can critically impact purification processes, reaction selectivity, and downstream performance in biological assays or material synthesis, making generic substitution without verification risky .

Quantitative Differentiation Guide for 4,4-Dimethyl-2-pentenoic Acid vs. Closest Analogs


Enhanced Lipophilicity and Boiling Point vs. 4-Methyl-2-pentenoic Acid

The introduction of a geminal dimethyl group at the C4 position significantly increases molecular weight, steric bulk, and lipophilicity relative to the mono-methyl analog, 4-methyl-2-pentenoic acid. This is reflected in both predicted LogP values and experimentally determined boiling points. The increased LogP of 4,4-dimethyl-2-pentenoic acid (2.03 vs. ~1.8 for 4-methyl-2-pentenoic acid) can influence its behavior in biphasic reactions, chromatographic separations, and membrane permeability [1][2]. The slightly elevated boiling point (213.75°C predicted) relative to the measured 212°C for 4-methyl-2-pentenoic acid, though small, is a consequence of the increased molecular mass and van der Waals interactions, which can impact solvent evaporation and distillation parameters during scale-up .

Lipophilicity Volatility Purification

Distinct Density and Physical Form vs. 2,2-Dimethyl-4-pentenoic Acid

While both 4,4-dimethyl-2-pentenoic acid and 2,2-dimethyl-4-pentenoic acid are C7 isomers with a geminal dimethyl group, the position of the double bond and the carboxylic acid relative to this branching leads to a measurable difference in density and physical state at room temperature. The target compound exhibits a predicted density of 1.0±0.1 g/cm³ and is reported as a white to yellow solid [1]. In contrast, its regioisomer, 2,2-dimethyl-4-pentenoic acid, has a documented density of 0.933 g/mL at 25°C (liquid) . This difference of approximately 7% in density reflects the distinct intermolecular packing and steric arrangement around the polar carboxylic acid group, which is more accessible and less shielded in the 4,4-dimethyl-2-pentenoic acid structure.

Density Physical State Handling

Potent and Selective 5-Lipoxygenase (5-LO) Inhibition vs. Other Methyl-Branched Fatty Acids

4,4-Dimethyl-2-pentenoic acid has been identified as a potent inhibitor of human 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid cascade responsible for the biosynthesis of pro-inflammatory leukotrienes. A direct biochemical assay using human peripheral mononuclear leukocytes (PMNL) demonstrated an IC50 of 500 nM for 5-LO inhibition [1]. While many fatty acids can modulate LOX activity, this sub-micromolar potency is notable and, importantly, is selective for 5-LO over other related enzymes. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent, indicating a preferential interaction with the 5-LO active site [2]. This is in contrast to simpler, unbranched pentenoic acids, which generally exhibit negligible 5-LO inhibition at similar concentrations, underscoring the critical role of the tert-butyl-like group in binding affinity.

5-Lipoxygenase Inflammation Enzyme Inhibition

Antioxidant Activity in Fats and Oils vs. Common Preservatives

Beyond its enzymatic activity, 4,4-dimethyl-2-pentenoic acid has been documented to serve as an antioxidant in fats and oils [1]. While specific comparative data against industry standards like BHA or BHT is not directly available in the public domain, the compound's classification as an antioxidant is a functional property not shared by its closest structural analogs, such as 4-methyl-2-pentenoic acid or 2,2-dimethyl-4-pentenoic acid, which are not reported to possess this activity. This suggests that the combination of the α,β-unsaturated acid and the bulky tert-butyl group facilitates radical scavenging or metal chelation, a hypothesis that merits further investigation. The known antioxidant capacity provides an additional dimension of value, distinguishing it from other pentenoic acids that might otherwise be considered as synthetic intermediates.

Antioxidant Food Chemistry Preservation

GHS Hazard Classification vs. 2,2-Dimethyl-4-pentenoic Acid

A critical differentiator for procurement and laboratory safety planning is the official hazard classification. 4,4-Dimethyl-2-pentenoic acid carries the GHS07 pictogram (Harmful/Irritant) with Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), and is not classified as hazardous for transport . In contrast, its regioisomer, 2,2-dimethyl-4-pentenoic acid, is classified with a GHS05 (Corrosive) pictogram and carries a "Danger" signal word, indicating a higher potential for severe skin burns and eye damage . This stark difference in hazard profile, likely stemming from the different electronic and steric environment around the carboxylic acid and double bond, mandates distinct personal protective equipment (PPE), storage, and disposal protocols.

Safety Handling Hazard Assessment

Steric Hindrance Modulates Reactivity in α,β-Unsaturated Systems

The presence of the bulky tert-butyl group at the δ-position in 4,4-dimethyl-2-pentenoic acid introduces significant steric hindrance that is absent in simpler 2-pentenoic acid analogs. This steric bulk influences the kinetics and regioselectivity of reactions at the α,β-unsaturated double bond, including conjugate additions (e.g., Michael additions) and cycloadditions. While direct quantitative rate constants comparing this compound to 2-pentenoic acid under identical conditions are not publicly available, it is well-established in physical organic chemistry that tert-butyl substitution at an allylic position reduces the rate of bimolecular reactions at the adjacent double bond by an order of magnitude or more due to increased activation energy from steric compression in the transition state [1]. This effect is a class-level inference from the principles of steric control in organic chemistry and is supported by the observed behavior of related tert-butyl-substituted acrylates. This property is a key differentiator for synthetic chemists seeking to control reaction pathways or minimize unwanted side reactions.

Steric Effects Reactivity Organic Synthesis

Primary Application Scenarios for 4,4-Dimethyl-2-pentenoic Acid Based on Verified Differentiation


Tool Compound for Selective 5-Lipoxygenase Pathway Studies

With an IC50 of 500 nM against human 5-LO and a favorable selectivity profile over COX enzymes [1], 4,4-dimethyl-2-pentenoic acid serves as an excellent tool compound for researchers investigating the leukotriene arm of the arachidonic acid cascade. Its use can help elucidate 5-LO-dependent mechanisms in inflammation, allergy, and cancer models, where generic fatty acids would be ineffective. The compound's known antioxidant property may also be relevant in these studies, as oxidative stress is intertwined with LOX activity.

Synthesis of Sterically Hindered Pharmaceutical Intermediates and Agrochemicals

The compound's α,β-unsaturated acid core, coupled with the significant steric bulk of the tert-butyl group [1], makes it a strategic starting material for introducing hindered acrylate motifs into drug candidates or crop protection agents. This is particularly valuable when the goal is to limit metabolism at the α,β-unsaturated site or to induce a specific, twisted conformation in a bioactive molecule. The compound's solid form and lower hazard classification compared to some isomers also make it more amenable for use in automated synthesis platforms and kilogram-scale intermediate production.

Investigation of Antioxidant Synergism in Lipid-Based Formulations

Given its documented antioxidant function in fats and oils [1], this compound can be explored as a co-antioxidant or stabilizer in research formulations of nutraceuticals, cosmetics, or biodegradable lubricants. Unlike simple antioxidants, its carboxylic acid handle allows for covalent attachment to lipids or polymers, potentially creating self-stabilizing materials. Comparative studies with common antioxidants like BHT or α-tocopherol, leveraging the target compound's distinct structure, could reveal synergistic effects or unique protective mechanisms.

Calibration Standard for Analytical Method Development Involving Branched Unsaturated Acids

The well-defined physicochemical properties (LogP ~2.2, boiling point 210.5-213.75°C, density ~1.0 g/cm³) [1] make high-purity (95%+) 4,4-dimethyl-2-pentenoic acid a reliable standard for developing and validating chromatographic (HPLC, GC) and mass spectrometry methods. Its unique retention characteristics, distinct from both unbranched pentenoic acids and its positional isomers, provide a critical check for method selectivity when analyzing complex mixtures of fatty acids or their metabolites in biological or environmental samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Dimethyl-2-pentenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.